

Pentachlorothioanisole CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentachlorothioanisole*

Cat. No.: *B041897*

[Get Quote](#)

An In-depth Technical Guide to **Pentachlorothioanisole**

Introduction

Pentachlorothioanisole (PCTA) is an organosulfur compound that has been identified as a significant metabolite of the pesticides pentachloronitrobenzene (PCNB) and hexachlorobenzene.^{[1][2][3]} Its presence in various environmental and biological samples has prompted research into its chemical properties, metabolic pathways, and toxicological effects. This guide provides a comprehensive overview of **Pentachlorothioanisole**, including its chemical and physical data, relevant experimental protocols, and metabolic pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **Pentachlorothioanisole** are summarized in the table below, providing a quick reference for its key characteristics.

Property	Value	Reference
CAS Number	1825-19-0	[1] [4] [5] [6]
Molecular Formula	C ₇ H ₃ Cl ₅ S	[4] [5] [6]
Molecular Weight	296.43 g/mol	[4] [5] [6]
IUPAC Name	1,2,3,4,5-pentachloro-6-(methylsulfanyl)benzene	[1] [4]
Synonyms	Methyl pentachlorophenyl sulfide, PCTA	[1] [4] [5] [6]
Melting Point	95-96 °C	[2] [6]
Boiling Point	318.5 ± 42.0 °C (Predicted)	[2] [6]
Density	1.68 ± 0.1 g/cm ³ (Predicted)	[2] [6]
Solubility	Sparingly soluble in Chloroform, slightly soluble in Dichloromethane and Ethyl Acetate. Insoluble in water.	[6] [7]
Appearance	White to off-white solid	[6]

Experimental Protocols

Chemical Synthesis

A probable method for the synthesis of **Pentachlorothioanisole** involves the reaction of the sodium salt of pentachlorothiophenol with methyl iodide.[\[1\]](#)[\[2\]](#)

Protocol:

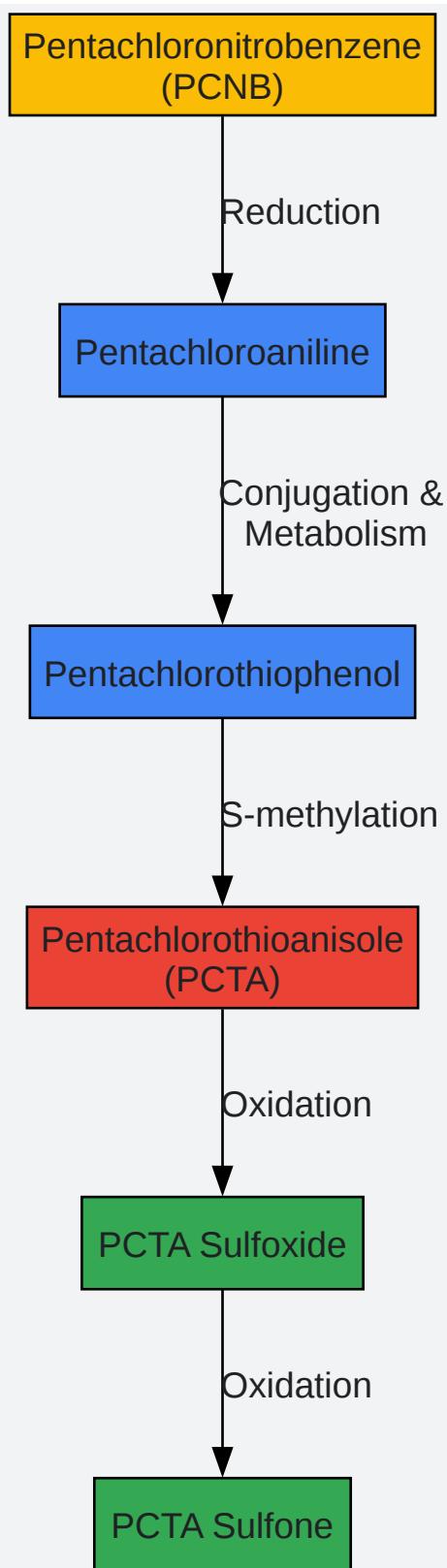
- Formation of Sodium Pentachlorothiophenolate: Pentachlorothiophenol is dissolved in a suitable aprotic solvent, such as ethanol or tetrahydrofuran. An equimolar amount of a strong base, like sodium hydride or sodium ethoxide, is added portion-wise at room temperature to deprotonate the thiol, forming the sodium salt. The reaction is typically stirred for 1-2 hours.

- S-methylation: An equimolar amount of methyl iodide is then added to the solution of sodium pentachlorothiophenolate. The reaction mixture is stirred, usually at room temperature, for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).
- Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure **Pentachlorothioanisole**.

In Vivo Metabolism Study in Rats

The following protocol is a generalized procedure based on studies of pentachloronitrobenzene (PCNB) metabolism in rats, where **Pentachlorothioanisole** is a known metabolite.[\[3\]](#)

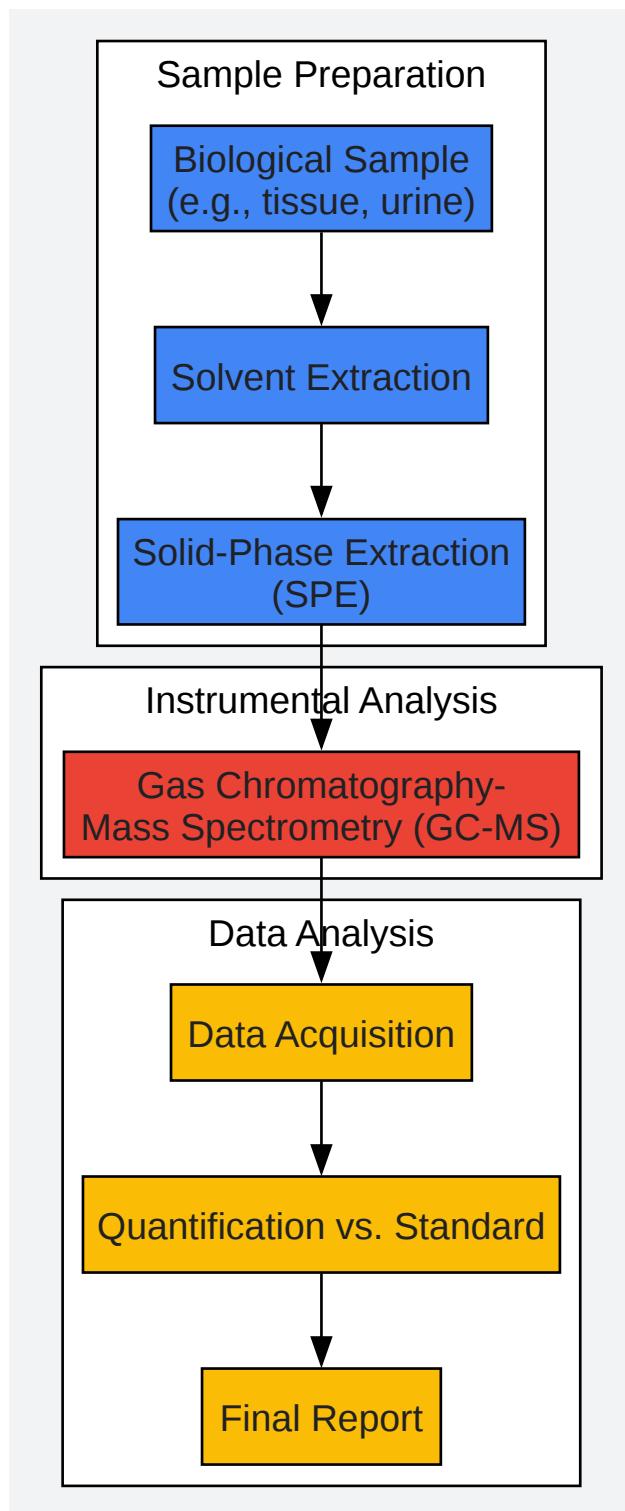
Protocol:


- Animal Dosing: Male Wistar rats are housed in individual metabolism cages. A single oral dose of PCNB, dissolved in a suitable vehicle like corn oil, is administered via gavage. A control group receives only the vehicle.
- Sample Collection: Urine and feces are collected at regular intervals (e.g., 24, 48, 72 hours) post-dosing.
- Extraction of Metabolites:
 - Urine: Urine samples are acidified and extracted with an organic solvent (e.g., ethyl acetate).
 - Feces: Fecal samples are homogenized, lyophilized, and then extracted using a Soxhlet apparatus with a solvent mixture (e.g., hexane/acetone).
- Sample Clean-up: The crude extracts are concentrated and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
- Analysis: The cleaned extracts are then analyzed for the presence of **Pentachlorothioanisole** and other metabolites using gas chromatography-mass

spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Identification can be confirmed by comparing retention times and mass spectra with an authentic standard of **Pentachlorothioanisole**.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Pentachloronitrobenzene (PCNB)


Pentachlorothioanisole is a major metabolite formed from the pesticide pentachloronitrobenzene (PCNB) in various organisms, including rats.^{[1][2][3]} The pathway involves the initial reduction of the nitro group and subsequent conjugation and methylation reactions. This metabolic conversion is a critical step in the biotransformation and potential detoxification or bioactivation of PCNB.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of PCNB to **Pentachlorothioanisole** and its subsequent metabolites.

Analytical Workflow for **Pentachlorothioanisole** Detection

The detection and quantification of **Pentachlorothioanisole** in biological or environmental samples typically follow a standardized analytical workflow. This process ensures accurate and reproducible results, which are crucial for toxicological and environmental monitoring studies.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of **Pentachlorothioanisole**.

Toxicological Information

Pentachlorothioanisole has been shown to have adverse effects on the growth of rice plants, particularly the roots.[1] In animal studies, after administration of its sulfoxide and sulfone, **Pentachlorothioanisole** and its metabolites were detected in the excreta, although there was no evidence of unchanged **Pentachlorothioanisole** being excreted.[1] Furthermore, it has been identified in the liver of rats following the administration of hexachlorobenzene.[1] Bioaccumulation of **Pentachlorothioanisole** has been observed in trace or low concentrations in the tissues of chicks fed PCNB.[1][2]

Conclusion

Pentachlorothioanisole is a key metabolite in the biotransformation of certain widely used pesticides. Understanding its chemical properties, formation, and toxicological profile is essential for assessing the environmental and health impacts of its parent compounds. The protocols and pathways outlined in this guide provide a foundational resource for researchers in toxicology, environmental science, and drug metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Metabolic studies on pentachloronitrobenzene (PCNB) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentachlorothioanisole [webbook.nist.gov]
- 5. usbio.net [usbio.net]
- 6. PENTACHLOROTHIOANISOLE | 1825-19-0 [chemicalbook.com]
- 7. PENTACHLOROANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Pentachlorothioanisole CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041897#pentachlorothioanisole-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com